molecular formula C50H58FN11O6S B8103554 PROTAC EED degrader-2

PROTAC EED degrader-2

Cat. No.: B8103554
M. Wt: 960.1 g/mol
InChI Key: CQSOTYMFUWTIIR-HUSBZTEESA-N
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Description

AZ14117230 is a synthetic organic compound classified as a proteolysis-targeting chimera (PROTAC) molecule. It targets the embryonic ectoderm development protein for degradation by promoting ternary complex formation with the von Hippel-Lindau E3 ubiquitin ligase . This compound is part of a class of molecules designed to selectively degrade specific proteins within cells, making it a valuable tool in biological research and potential therapeutic applications.

Preparation Methods

The synthesis of AZ14117230 involves multiple steps, including the formation of various intermediates. The synthetic route typically includes the following steps:

Industrial production methods for AZ14117230 would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

AZ14117230 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AZ14117230 may result in the formation of a ketone or aldehyde derivative, while reduction may result in the formation of an alcohol derivative .

Scientific Research Applications

AZ14117230 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the degradation of specific proteins within cells.

    Biology: It is used to investigate the role of the embryonic ectoderm development protein in various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of diseases associated with aberrant protein expression, such as cancer.

    Industry: It may be used in the development of new drugs and therapeutic agents

Mechanism of Action

AZ14117230 exerts its effects by promoting the degradation of the embryonic ectoderm development protein. This is achieved through the formation of a ternary complex with the von Hippel-Lindau E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome. The degradation of the embryonic ectoderm development protein leads to the disruption of the polycomb repressive complex 2, which is involved in the regulation of gene expression through the methylation of histone H3 at lysine 27 .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[5-[3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoylamino]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H58FN11O6S/c1-29-35(38-25-55-49(62-27-57-60-46(38)62)54-24-37-36-19-21-68-41(36)17-16-39(37)51)15-13-33(58-29)14-18-42(64)52-20-7-6-8-43(65)59-45(50(3,4)5)48(67)61-26-34(63)22-40(61)47(66)53-23-31-9-11-32(12-10-31)44-30(2)56-28-69-44/h9-13,15-17,25,27-28,34,40,45,63H,6-8,14,18-24,26H2,1-5H3,(H,52,64)(H,53,66)(H,54,55)(H,59,65)/t34-,40+,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSOTYMFUWTIIR-HUSBZTEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H58FN11O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

960.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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